

3-Methyl-4-nitrophenol: A Key Metabolite of Fenitrothion

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Compound of Interest		
Compound Name:	3-Methyl-4-nitrophenol	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenitrothion, a widely utilized organophosphorus insecticide, undergoes extensive metabolism in various organisms, leading to the formation of several metabolites. Among these, **3-methyl-4-nitrophenol** (MNP) is a principal and toxicologically significant product. This technical guide provides a comprehensive overview of MNP as a metabolite of fenitrothion, focusing on its metabolic pathways, analytical determination, and toxicological implications. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their understanding of this critical compound.

Introduction

Fenitrothion, chemically known as O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, is a broad-spectrum insecticide used extensively in agriculture and public health programs.[1] [2] Its efficacy is attributed to the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2][3] However, the biotransformation of fenitrothion leads to metabolites that may possess their own toxicological profiles. **3-Methyl-4-nitrophenol** (MNP), also referred to as 4-nitro-m-cresol, is a major breakdown product of fenitrothion resulting from the cleavage of the P-O-aryl linkage.[4][5] Understanding the formation, detection, and biological activity of MNP is crucial for assessing the overall environmental and health impact of fenitrothion use. MNP itself has been noted for its potential genotoxicity and carcinogenicity, making its study a matter of public health concern.[6][7][8]



Metabolic Pathways of Fenitrothion to 3-Methyl-4nitrophenol

The metabolism of fenitrothion is a complex process involving multiple enzymatic reactions that vary across different organisms, including mammals, insects, plants, and microorganisms. The primary pathways leading to the formation of **3-methyl-4-nitrophenol** involve hydrolysis.

In Mammals: In mammals, fenitrothion is primarily metabolized in the liver.[9] The metabolic fate involves several key steps, including oxidative desulfuration to form the more toxic fenitrooxon, and hydrolytic cleavage of the P-O-aryl bond, which yields **3-methyl-4-nitrophenol**.[4][9] MNP can then be conjugated with glucuronic acid or sulfate before excretion.[4]

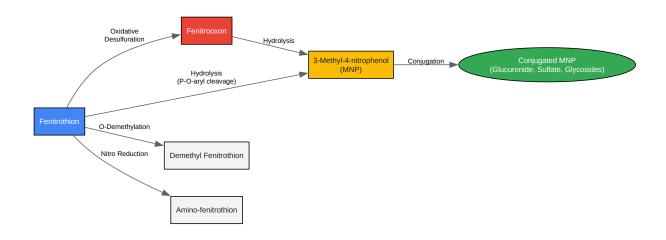
In Plants: In plants such as tomatoes, fenitrothion is metabolized to MNP, which can then be conjugated with sugars like glucose and cellobiose to form NMC-β-glucoside and NMC cellobioside.[1][10] These conjugation reactions are a detoxification mechanism in plants.

In Microorganisms: Soil microorganisms, such as Fusarium and Bacillus species, and fungi like Cunninghamella elegans and Aspergillus niger, are capable of degrading fenitrothion.[4][7][11] These microorganisms can utilize fenitrothion as a source of carbon and energy, breaking it down into various metabolites, including MNP.[4][7]

Abiotic Degradation: Fenitrothion can also undergo abiotic degradation in the environment through hydrolysis and photolysis.[4] Hydrolysis is pH-dependent, with cleavage of the P-O-aryl linkage to form MNP being more prominent under alkaline conditions.[4] Photodegradation under sunlight can also contribute to the formation of MNP.[4]

Signaling Pathway Visualization





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Caption: Metabolic pathway of fenitrothion leading to **3-methyl-4-nitrophenol** and other metabolites.

Quantitative Data on 3-Methyl-4-nitrophenol Formation

The formation of MNP has been quantified in various studies across different matrices. The following tables summarize key quantitative findings.

Table 1: MNP Levels in Human Urine Following Fenitrothion Exposure



Population	Season	Sample Size (N)	Geometric Mean Total MNP (µg/g creatinine)	Reference
FNT Sprayers	Summer	29	28.8	[12]
FNT Sprayers	Winter	9	8.6	[12]
Controls	Summer	17	3.1	[12]
Controls	Winter	29	2.3	[12]

Table 2: Fenitrothion and its Metabolites in Stored Wheat

Compound	Concentration Range (ppm)	Recovery (%)	Analytical Method	Reference
Fenitrothion	0.1 - 5.0	>90	FPD-GLC	[13][14]
Fenitrooxon	0.1 - 5.0	>90	FPD-GLC	[13][14]
S-methyl fenitrothion	0.1 - 5.0	>90	FPD-GLC	[13][14]
Demethyl fenitrothion	0.1 - 5.0	>90	FPD-GLC	[13][14]
3-methyl-4- nitrophenol	0.1 - 5.0	>90	EC-GLC	[13][14]

Table 3: Metabolism of Fenitrothion in Tomato Fruit



Metabolite	% of Recovered 14C	Reference
Fenitrothion	34.16	[1][10]
S-methyl isomer	1.28	[1][10]
NMC-β-glucoside	7.47	[1][10]
NMC cellobioside	15.07	[1][10]

Experimental Protocols for the Analysis of 3-Methyl-4-nitrophenol

Accurate quantification of MNP is essential for exposure assessment and metabolic studies. Various analytical methods have been developed for its determination in different biological and environmental matrices.

Analysis of MNP in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive quantification of urinary MNP to assess fenitrothion exposure.[12]

Protocol:

- Sample Preparation:
 - A 1 mL urine sample is taken.
 - For total MNP (free and conjugated), enzymatic hydrolysis is performed using β-glucuronidase/sulfatase.
 - For free MNP, this step is omitted.
- Extraction:
 - The hydrolyzed (or unhydrolyzed) urine sample is acidified.



- Liquid-liquid extraction is performed using an organic solvent such as ethyl acetate.
- The organic layer is separated and evaporated to dryness.
- Derivatization:
 - The residue is derivatized to a more volatile form suitable for GC analysis.
- GC-MS Analysis:
 - The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer.
 - Separation is achieved on a suitable capillary column.
 - Quantification is performed using selected ion monitoring (SIM) mode.
 - Limit of Detection (LOD): 0.3 μg/L.[12]

Analysis of MNP in Stored Wheat by Gas-Liquid Chromatography (GLC)

This method is used for the determination of fenitrothion and its metabolites in stored grains. [13][14]

Protocol:

- Extraction:
 - A representative sample of wheat is homogenized.
 - Extraction is carried out with an appropriate organic solvent system.
- Cleanup:
 - The extract is cleaned up to remove interfering matrix components.
- Analysis:



- The cleaned-up extract is analyzed directly by Electron Capture-Gas-Liquid Chromatography (EC-GLC) for MNP.
- Other fenitrothion metabolites are derivatized with diazoethane and analyzed by Flame Photometric Detector-Gas-Liquid Chromatography (FPD-GLC).
- Recoveries: >90% for fortification levels of 0.1 to 5.0 ppm.[13][14]

Analysis of MNP in Water by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

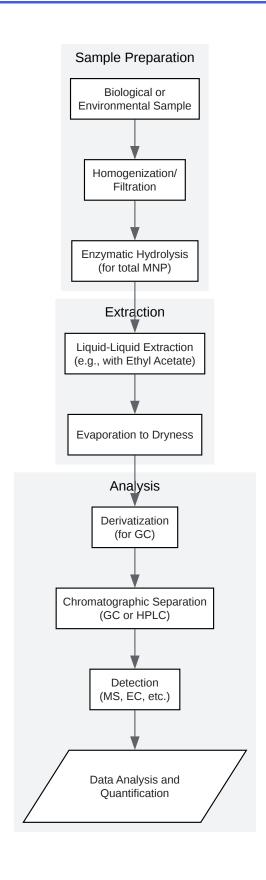
This method allows for the rapid and sensitive determination of MNP in water samples.[15][16]

Protocol:

- Sample Preparation:
 - River water samples are filtered.
 - No preconcentration step is required for the reported sensitivity.
- HPLC Analysis:
 - The filtered water sample is directly injected into a reversed-phase HPLC system.
 - Separation is achieved on a C18 column.
 - Mobile Phase: A gradient of acetonitrile and water is commonly used.[6]
 - Detection: An electrochemical detector is used for sensitive detection.
 - Limit of Detection (LOD): 0.05 to 0.14 ppb.[15]

Experimental Workflow Visualization





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Caption: A generalized experimental workflow for the analysis of **3-methyl-4-nitrophenol**.



Toxicology of 3-Methyl-4-nitrophenol

While the primary toxicity of fenitrothion is due to acetylcholinesterase inhibition by its oxon metabolite, MNP exhibits its own toxicological effects.

- Genotoxicity: MNP has shown genotoxic effects in in vitro chromosomal aberration tests.[17]
- Reproductive and Developmental Toxicity: In a preliminary study on rats, a no-observedeffect level (NOEL) for reproductive toxicity was determined to be 300 mg/kg/day.[17]
- Repeated Dose Toxicity: The NOEL for 6-month repeated dose toxicity in rats was 500 ppm (30.7 mg/kg/day).[17]
- Acute Toxicity: MNP is classified as harmful if swallowed, in contact with skin, or inhaled, and
 it can cause skin and eye irritation.[18]

The toxicological profile of MNP underscores the importance of monitoring its presence in biological and environmental systems as a key component of the overall risk assessment for fenitrothion.

Conclusion

3-Methyl-4-nitrophenol is a pivotal metabolite in the biotransformation and degradation of the insecticide fenitrothion. Its formation through various metabolic and abiotic pathways, coupled with its inherent toxicity, necessitates a thorough understanding for researchers, scientists, and professionals in drug development and environmental safety. The analytical methods detailed in this guide provide robust and sensitive means for the quantification of MNP, enabling accurate exposure assessment and further toxicological studies. The provided quantitative data and pathway diagrams serve as a valuable resource for future research in this area. Continued investigation into the metabolism and toxicity of MNP is essential for a comprehensive evaluation of the safety of fenitrothion.

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